3-benzoyl-5,7-dimethoxyquinolin-4-ol
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Overview
Description
3-Benzoyl-5,7-dimethoxyquinolin-4-ol is a quinoline derivative with the molecular formula C18H15NO4. This compound is known for its unique chemical structure, which includes a benzoyl group and two methoxy groups attached to a quinoline core. Quinoline derivatives are widely studied due to their significant biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-5,7-dimethoxyquinolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-benzoyl-4-hydroxyquinoline with methoxy-substituted benzaldehydes in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-5,7-dimethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
3-Benzoyl-5,7-dimethoxyquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzoyl-5,7-dimethoxyquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline N-oxides: Studied for their potential as anticancer agents.
Uniqueness: 3-Benzoyl-5,7-dimethoxyquinolin-4-ol is unique due to the presence of both benzoyl and methoxy groups, which enhance its biological activity and chemical reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-benzoyl-5,7-dimethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-12-8-14-16(15(9-12)23-2)18(21)13(10-19-14)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYXHOOIPMURJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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